N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
Description
N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety
Properties
Molecular Formula |
C27H20ClN3O3S2 |
|---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C27H20ClN3O3S2/c28-18-9-6-10-19(15-18)29-22(32)16-31-21-12-5-4-11-20(21)23(25(31)33)24-26(34)30(27(35)36-24)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,29,32)/b24-23- |
InChI Key |
QBXYIRQYSRBWKR-VHXPQNKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.
Coupling Reactions: The final step involves coupling the thiazolidinone and indole intermediates with the chlorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymer matrices for enhanced properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide analogs: Compounds with similar structures but different substituents on the phenyl or indole rings.
Thiazolidinone derivatives: Compounds containing the thiazolidinone ring, which may have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
